1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

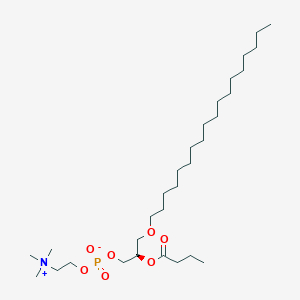

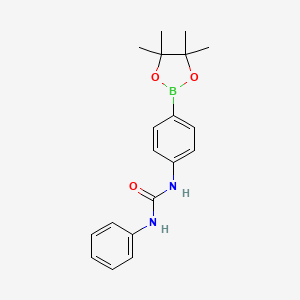

1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is a type of phospholipid . It is a precursor to choline biosynthesis and an intermediate in the metabolism of phosphatidylcholine . It is also a natural platelet-activating factor .

Synthesis Analysis

The synthesis of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine involves several steps. It can be synthesized from 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF) which is a natural platelet-activating factor with an ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position .Molecular Structure Analysis

The molecular structure of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is complex. It is a phosphatidylcholine in which the acyl groups at positions 1 and 2 are octadecanoyl and octadecenoyl respectively .Chemical Reactions Analysis

1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine participates in various chemical reactions. It is involved in the metabolism of phosphatidylcholine . It can also be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine are influenced by its structure. It has a molecular weight of 579.8 g/mol. It is also known to have good stability .Wissenschaftliche Forschungsanwendungen

Application in Inhalation Field

Specific Scientific Field

This application falls under the field of Pharmacology and Toxicology .

Summary of the Application

Compounds like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are considered generally recognized as safe (GRAS) for inhalation. They are endogenous to the lungs and locally present in large quantities .

Methods of Application

These compounds may be used to form liposomes, which are known to promote an increase in drug retention time and reduce the toxicity of drugs after administration .

Results or Outcomes

Given the use of air and vehicle controls in a range of inhalation toxicology studies, as well as negative genotoxicity and reproductive toxicity results, it is thought that the use of DSPC is shown to be safe for pulmonary administration .

Application in Neurotherapy and Drug Delivery

Specific Scientific Field

This application falls under the field of Neuroscience and Pharmacology .

Summary of the Application

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) has advantages in neurotherapy and drug delivery .

Methods of Application

The surface of polyvinylpyrrolidone (PVP)-SPIONs was modified with DMPC, then PVP-SPIONs and DMPC/PVP-SPIONs were co-incubated with rat adrenal pheochromocytoma (PC-12) cells .

Results or Outcomes

DMPC/PVP-SPIONs were effectively distributed on the membranes of axons, as well as dendritic and myelin sheaths. The attachment of nanoparticles to bio-membranes in the brain could result from similar phospholipid structures of DMPC and the membranes .

Application in Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Activity Assay

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application

1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF), a compound similar to 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine, may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .

Methods of Application

The compound is used as a substrate in the enzymatic assay, which measures the activity of Lp-PLA2 .

Results or Outcomes

The assay provides a measure of Lp-PLA2 activity, which is a potential biomarker for coronary artery diseases .

Application in Studying Interaction with Peptides

Specific Scientific Field

This application falls under the field of Protein Chemistry and Biochemistry .

Summary of the Application

1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine may also be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .

Methods of Application

The compound is co-incubated with the peptides, and various biophysical techniques are used to study the interactions .

Results or Outcomes

The study provides insights into the interaction of the compound with specific peptides, which could have implications for understanding lipid-protein interactions .

Application in Inflammatory Diseases

Specific Scientific Field

This application falls under the field of Immunology and Pharmacology .

Summary of the Application

1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF), a compound similar to 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine, is a platelet-activating factor and a lipid mediator involved in various inflammatory diseases .

Methods of Application

C16 PAF exhibits its activity by binding to a specific PAF receptor, which belongs to the seven transmembrane-spanning G-protein-linked receptors family .

Results or Outcomes

C16 PAF facilitates the initiation and progression of atherosclerosis. It acts as a potential biomarker for coronary artery diseases .

Application in Drug Delivery or Activating Neuron Membrane Channels

Summary of the Application

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) has advantages in drug delivery or activating neuron membrane channels .

Methods of Application

The surface of polyvinylpyrrolidone (PVP)-SPIONs was modified with DMPC, then PVP-SPIONs and DMPC/PVP-SPIONs were implanted into the substantia nigra of Sprague-Dawley (SD) rats by stereotaxic injection .

Safety And Hazards

As a research chemical, 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine should be handled with care. It is not intended for human or veterinary use.

Zukünftige Richtungen

The future research directions of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine could involve further exploration of its biophysical properties and potential applications in nanomedicine . It could also be used to study its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .

Eigenschaften

IUPAC Name |

[(2R)-2-butanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-35-27-29(38-30(32)23-7-2)28-37-39(33,34)36-26-24-31(3,4)5/h29H,6-28H2,1-5H3/t29-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFMRKQKVQGECX-GDLZYMKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)

![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)